molecular formula C12H10FN3OSe B11467299 2-Amino-7-(4-fluorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one

2-Amino-7-(4-fluorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one

Cat. No.: B11467299
M. Wt: 310.20 g/mol
InChI Key: RLMXESCRKCKQTH-UHFFFAOYSA-N
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Description

2-AMINO-7-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that contains selenium, nitrogen, and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the heteroannulation of substituted 1,3-selenazoles with phenyl isothiocyanates in boiling pyridine . This method allows for the incorporation of various pharmacophores, such as pyrrolidine, piperidine, morpholine, fluorine, and bromine, into the framework .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production by optimizing reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include selenoxide derivatives, selenol forms, and substituted amino and fluorophenyl derivatives .

Scientific Research Applications

2-AMINO-7-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-7-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound plays a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress . Additionally, the compound’s antifungal activity is attributed to its ability to disrupt the cell membrane of Candida albicans .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-7-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific combination of selenium, nitrogen, and fluorine atoms, which contribute to its distinct chemical and biological properties. Its ability to act as both an antioxidant and antifungal agent makes it a valuable compound for further research and development .

Properties

Molecular Formula

C12H10FN3OSe

Molecular Weight

310.20 g/mol

IUPAC Name

2-amino-7-(4-fluorophenyl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H10FN3OSe/c13-7-3-1-6(2-4-7)8-5-9(17)15-11-10(8)18-12(14)16-11/h1-4,8H,5H2,(H2,14,16)(H,15,17)

InChI Key

RLMXESCRKCKQTH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C([Se]2)N)C3=CC=C(C=C3)F

Origin of Product

United States

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